Cas no 68755-40-8 (6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine)

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is a versatile intermediate in organic synthesis, featuring a trifluoromethyl-substituted indane core. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, making it valuable for modulating reactivity in pharmaceutical and agrochemical applications. The amine functionality provides a handle for further derivatization, enabling the synthesis of more complex structures. This compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and metabolic stability, attributed to the indane scaffold. Its well-defined stereochemistry also allows for precise control in chiral synthesis. Suitable for use under controlled conditions, it requires handling in accordance with standard safety protocols for amine-containing compounds.
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine structure
68755-40-8 structure
Product name:6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
CAS No:68755-40-8
MF:C10H10F3N
Molecular Weight:201.188313007355
MDL:MFCD12761524
CID:2187924

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine 化学的及び物理的性質

名前と識別子

    • 6-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine
    • 6-trifluoromethyl-1-aminoindane
    • ZLXDFXSCHGSKFJ-UHFFFAOYSA-N
    • 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
    • MDL: MFCD12761524
    • インチ: 1S/C10H10F3N/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5,9H,2,4,14H2
    • InChIKey: ZLXDFXSCHGSKFJ-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC2=C(C=1)C(CC2)N)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 214
  • トポロジー分子極性表面積: 26

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine Security Information

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
T899663-100mg
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
68755-40-8
100mg
$ 340.00 2022-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1637991-250mg
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
68755-40-8 98%
250mg
¥4410.00 2024-05-03
eNovation Chemicals LLC
D484159-1g
6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine HCl
68755-40-8 95%
1g
$795 2023-09-04
TRC
T899663-10mg
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
68755-40-8
10mg
$ 70.00 2022-06-02
TRC
T899663-50mg
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
68755-40-8
50mg
$ 230.00 2022-06-02
Chemenu
CM269586-1g
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
68755-40-8 95%
1g
$*** 2023-03-31
Alichem
A079000846-1g
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
68755-40-8 95%
1g
$766.12 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1637991-1g
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
68755-40-8 98%
1g
¥8820.00 2024-05-03
Crysdot LLC
CD12042825-1g
6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
68755-40-8 95+%
1g
$673 2024-07-24

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine 関連文献

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amineに関する追加情報

Introduction to 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (CAS No. 68755-40-8)

6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 68755-40-8, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of a trifluoromethyl group in its molecular structure imparts distinct electronic and steric effects, making it a valuable scaffold for medicinal chemists.

The chemical structure of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine consists of an indene core substituted with a trifluoromethyl group at the 6-position and an amine functional group at the 1-position. This arrangement contributes to its versatility in chemical reactions and biological interactions. The compound's molecular formula is C13H10F3N, reflecting its composition and the presence of fluorine atoms, which are known for their ability to modulate metabolic stability and binding affinity.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced pharmacokinetic properties. The trifluoromethyl group, in particular, is widely recognized for its ability to improve metabolic stability, lipophilicity, and binding affinity to biological targets. These attributes make 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine a promising candidate for further exploration in drug discovery.

The synthesis of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine involves multi-step organic reactions that require precise control over reaction conditions. One common synthetic route includes the Friedel-Crafts alkylation of indene followed by trifluoromethylation and subsequent amination. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to achieve higher yields and selectivity. These synthetic methodologies highlight the compound's complexity and the expertise required for its production.

The biological activity of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine has been extensively studied in various preclinical models. Research indicates that this compound exhibits potential as an intermediate in the synthesis of bioactive molecules targeting neurological disorders, inflammation, and cancer. The amine group at the 1-position provides a versatile handle for further derivatization, allowing chemists to explore different pharmacophores and optimize biological activity.

A notable application of 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with numerous diseases. The trifluoromethyl group enhances the binding affinity of kinase inhibitors by stabilizing key interactions with the enzyme's active site. This has led to several research groups investigating derivatives of this compound as potential therapeutic agents.

In addition to its role in kinase inhibition, 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine has shown promise in the treatment of neurological disorders. Studies have demonstrated that fluorinated indenes can cross the blood-brain barrier more effectively than their non-fluorinated counterparts. This property is particularly relevant for drugs targeting central nervous system disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to interact with neurotransmitter receptors makes it an attractive candidate for further investigation.

The pharmaceutical industry continues to invest in fluorinated compounds due to their favorable pharmacokinetic profiles. The use of computational modeling and high-throughput screening has accelerated the discovery of novel fluorinated derivatives like 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine. These approaches allow researchers to rapidly assess the potential biological activity of new compounds before moving into costly and time-consuming clinical trials.

The environmental impact of fluorinated compounds is also a topic of interest. While these compounds offer significant therapeutic benefits, their persistence in the environment raises concerns about long-term ecological effects. Efforts are being made to develop more sustainable synthetic routes that minimize waste and reduce environmental impact without compromising efficacy.

In conclusion, 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (CAS No. 68755-40-8) is a multifaceted compound with substantial potential in pharmaceutical applications. Its unique structural features make it an excellent scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

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